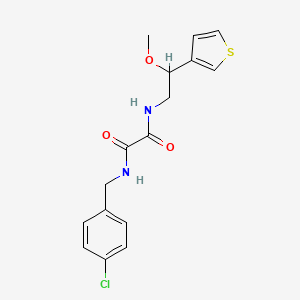

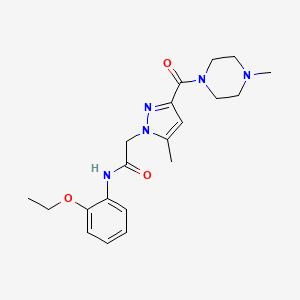

![molecular formula C21H21N3OS B3003112 3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-89-2](/img/structure/B3003112.png)

3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a derivative of the pyrimido[5,4-b]indole class, which is a fused heterocyclic system combining pyrimidine and indole rings. This class of compounds is known for its potential biological activities and has been the subject of various synthetic efforts.

Synthesis Analysis

The synthesis of pyrimido[5,4-b]indole derivatives typically involves the reaction of indole substrates with reagents that can introduce the pyrimidine moiety. In a related study, methyl 3-amino-1H-indole-2-carboxylates reacted with aryl isothiocyanates to form 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which could undergo further alkylation at the sulfur atom . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, possibly involving an isopropylthio group introduction through a reaction with an isopropyl isothiocyanate derivative.

Molecular Structure Analysis

The molecular structure of pyrimido[5,4-b]indole derivatives is characterized by the presence of both indole and pyrimidine rings. The crystal structure of a related compound, a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was determined to crystallize in the triclinic space group with specific unit-cell parameters . This information provides insight into the potential packing and crystalline properties of similar compounds, including the one of interest.

Chemical Reactions Analysis

Pyrimido[5,4-b]indole derivatives can participate in various chemical reactions due to the presence of reactive sites on both the pyrimidine and indole moieties. The reactions can include alkylation, as mentioned in the synthesis of related compounds . Additionally, the interaction with DNA has been observed, where compounds can bind to the minor groove of DNA, potentially causing partial intercalation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[5,4-b]indole derivatives can be inferred from related compounds. For instance, the stability and charge delocalization of the molecule can be studied through Natural Bond Orbital (NBO) analysis, and the HOMO-LUMO energy gap calculations can provide information on the electronic properties . The molecular electrostatic potential (MEP) map can indicate reactive sites for further chemical reactions . The thermal stability of these compounds can be quite high, as evidenced by a related compound that showed good thermal stability up to 215 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Methyl 3-amino-1H-indole-2-carboxylates are utilized in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, including the reaction with isothiocyanates to afford 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which are structurally related to the compound (Shestakov et al., 2009).

- An efficient synthesis approach for 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed, highlighting the versatility of this chemical structure in creating diverse indole derivatives (Barone & Catalfo, 2017).

Chemical Properties and Reactions

- The synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole and related compounds demonstrates the adaptability of the pyrimido[5,4-b]indole framework in forming various derivatives (Monge et al., 1986).

- Pyrimido[5,4-b]indole derivatives, such as those being discussed, can be synthesized using various catalysts and processes, demonstrating their chemical flexibility (Wu et al., 2022).

Potential Biological and Pharmacological Applications

- Some derivatives of pyrimido[5,4-b]indoles show promise as non-steroidal anti-inflammatory drugs, indicating the potential pharmacological relevance of these compounds (Santagati et al., 2002).

Molecular Structure Analysis

- Studies like the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones provide insights into the structural characteristics of related compounds, which is crucial for understanding their chemical behavior and potential applications (Burgess et al., 1998).

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-12(2)26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-10-13(3)9-14(4)11-15/h5-12,22H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFIWOUUQCVBLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

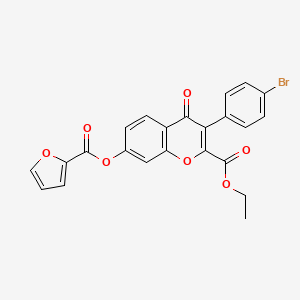

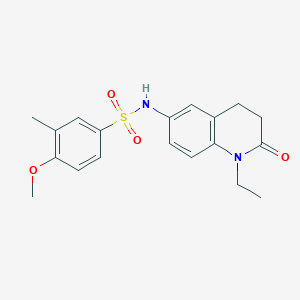

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

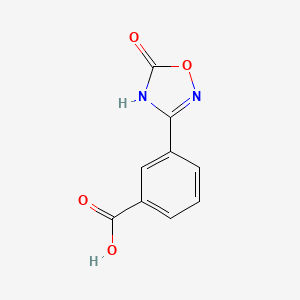

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)

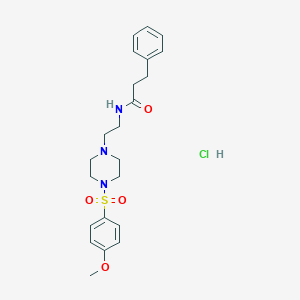

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)

![8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003044.png)

![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)

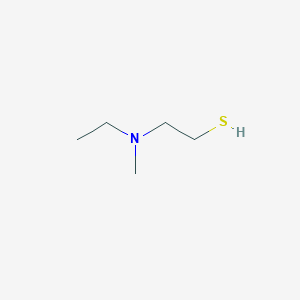

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)